Revexepride

Description

5-HT4 agonist for treatment of gastro-oesophageal reflux disease

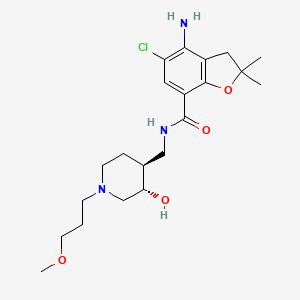

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUUNSGQVBGYQM-SUMWQHHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176429 | |

| Record name | Revexepride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219984-49-3 | |

| Record name | Revexepride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revexepride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEXEPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Revexepride's Mechanism of Action on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride (also known as SSP-002358) is a high-affinity, selective serotonin 5-HT4 receptor agonist developed for the treatment of gastrointestinal motility disorders, including gastroparesis and gastroesophageal reflux disease (GERD). This technical guide provides an in-depth exploration of this compound's core mechanism of action, detailing the underlying molecular pathways, and presents a summary of its clinical evaluation. While specific preclinical binding and potency data for this compound remain largely unpublished, this document contextualizes its function through the established pharmacology of selective 5-HT4 receptor agonists. The guide includes detailed experimental methodologies for key assays used in the evaluation of prokinetic agents and summarizes the available clinical trial data for this compound.

Introduction: The Role of 5-HT4 Receptors in Gastrointestinal Motility

The serotonin 5-hydroxytryptamine 4 (5-HT4) receptor is a key regulator of gastrointestinal (GI) function.[1] Predominantly expressed on neurons of the myenteric plexus, as well as on epithelial cells, smooth muscle cells, and enterochromaffin cells, the 5-HT4 receptor plays a crucial role in modulating peristalsis, secretion, and visceral sensitivity.[2][3] Agonism of the 5-HT4 receptor is a well-established therapeutic strategy for enhancing GI motility.[1] this compound was developed as a selective 5-HT4 receptor agonist with the aim of providing a prokinetic effect with a favorable safety profile, particularly concerning the cardiovascular adverse effects that led to the withdrawal of earlier, less selective agents like cisapride.[4]

Core Mechanism of Action: From Receptor to Contraction

This compound exerts its prokinetic effects by stimulating 5-HT4 receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus. This action initiates a signaling cascade that culminates in enhanced gastrointestinal motility.

Signaling Pathway

The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the following intracellular signaling pathway is activated:

-

Gs Protein Activation: The activated 5-HT4 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Neurotransmitter Release: PKA activation facilitates the release of acetylcholine (ACh) from the presynaptic neuron.

-

Muscarinic Receptor Stimulation: Acetylcholine acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased contractility and accelerated GI transit.

Quantitative Data

Specific preclinical data on the binding affinity (Ki) and functional potency (EC50) of this compound for the 5-HT4 receptor are not publicly available and are frequently cited as "unpublished data" in clinical trial literature. For context, other selective 5-HT4 receptor agonists, such as prucalopride, exhibit high affinity for the receptor.

Clinical Trial Data for this compound

Clinical trials of this compound in patients with gastroparesis and GERD have not demonstrated a statistically significant improvement in gastrointestinal motility or symptom relief compared to placebo.

Table 1: Summary of this compound Clinical Trial Results in Gastroparesis

| Parameter | This compound (0.02, 0.1, 0.5 mg t.i.d.) | Placebo | Outcome | Reference |

| Gastric Emptying Rate | No significant difference from placebo | No significant change | No improvement over placebo | |

| GCSI Score | Decrease from baseline | Decrease from baseline | No significant difference between groups | |

| PAGI-SYM Score | Decrease from baseline | Decrease from baseline | No significant difference between groups |

GCSI: Gastroparesis Cardinal Symptom Index; PAGI-SYM: Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index.

Table 2: Summary of this compound Clinical Trial Results in GERD (NCT01472939)

| Parameter | This compound (0.1, 0.5, 2.0 mg t.i.d.) | Placebo | Outcome | Reference |

| Mean % Regurgitation-Free Days (Weeks 5-8) | Increase from baseline | Increase from baseline | No statistically significant difference between groups | |

| Mean % Heartburn-Free Days (Weeks 5-8) | Increase from baseline | Increase from baseline | No statistically significant difference between groups |

Experimental Protocols

The evaluation of a prokinetic agent like this compound involves a series of in vitro and in vivo experiments to characterize its pharmacological profile and clinical efficacy.

In Vitro Assessment of 5-HT4 Receptor Agonist Activity

Objective: To determine the binding affinity and functional potency of a compound at the 5-HT4 receptor.

Methodology: Radioligand Binding Assay (for Affinity - Ki)

-

Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Methodology: cAMP Accumulation Assay (for Potency - EC50)

-

Cell Culture: Plate cells expressing the 5-HT4 receptor in multi-well plates.

-

Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound (this compound) and incubate to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50.

In Vivo Assessment of Gastric Emptying

Objective: To measure the rate of gastric emptying of a solid meal in vivo.

Methodology: 13C-Octanoic Acid Breath Test

-

Patient Preparation: The patient fasts overnight.

-

Baseline Sample: A baseline breath sample is collected.

-

Test Meal: The patient consumes a standardized meal (e.g., scrambled eggs) containing a known amount of 13C-octanoic acid.

-

Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours (typically 4 hours).

-

Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.

-

Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying half-time (t1/2) and other emptying parameters. The principle is that 13C-octanoic acid is only absorbed in the small intestine, and the rate-limiting step for its appearance as 13CO2 in the breath is the rate at which it empties from the stomach.

Conclusion

This compound is a selective 5-HT4 receptor agonist that acts presynaptically on myenteric neurons to enhance the release of acetylcholine, thereby stimulating gastrointestinal motility. This mechanism of action is well-supported by the broader pharmacology of its drug class. However, despite a sound mechanistic rationale, clinical trials with this compound have not demonstrated a significant prokinetic effect or symptomatic improvement in patients with gastroparesis or GERD when compared to placebo. The lack of publicly available preclinical data on its binding and potency limits a full quantitative assessment. This guide provides a comprehensive overview of the available information on this compound's mechanism of action and clinical evaluation, serving as a resource for researchers in the field of gastrointestinal prokinetic drug development.

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. Randomized clinical trial: effect of the 5-HT4 receptor agonist this compound on reflux parameters in patients with persistent reflux symptoms despite PPI treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of intrinsic affinity on functional binding and biological activity of EGFR antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Revexepride: A Technical Whitepaper on a Selective 5-HT4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride is a selective serotonin 4 (5-HT4) receptor agonist that was investigated for its prokinetic properties in the management of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD). As a member of the benzofuran class of compounds, this compound was designed to selectively target the 5-HT4 receptor, thereby minimizing the off-target effects that led to the withdrawal of earlier prokinetic agents. This technical guide provides a comprehensive overview of the core pharmacology of selective 5-HT4 receptor agonists, using available data from representative compounds to illustrate the expected profile of this compound. The guide details the mechanism of action, signaling pathways, and key experimental protocols for the characterization of such compounds. While clinical trials with this compound did not demonstrate efficacy over placebo, the exploration of its pharmacological class remains a significant area of research in gastroenterology.

Introduction: The Rationale for Selective 5-HT4 Receptor Agonism

The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility.[1] Agonism of this receptor stimulates peristalsis and enhances gastric emptying.[1] Early prokinetic agents, such as cisapride and tegaserod, demonstrated clinical efficacy but were withdrawn or restricted due to cardiovascular side effects stemming from a lack of receptor selectivity.[2] This highlighted the critical need for highly selective 5-HT4 receptor agonists that could provide therapeutic benefits for motility disorders without adverse cardiac events. This compound emerged from this pursuit, with the therapeutic hypothesis that its high selectivity would translate into a favorable safety and tolerability profile.

Mechanism of Action and Signaling Pathway

This compound and other selective 5-HT4 receptor agonists exert their prokinetic effects by stimulating the release of the neurotransmitter acetylcholine (ACh) from myenteric neurons in the gut wall.[3] This localized increase in ACh enhances the amplitude of esophageal peristalsis, accelerates gastric emptying, and improves gastroduodenal coordination.[3]

The binding of a 5-HT4 receptor agonist initiates a downstream signaling cascade. The 5-HT4 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the modulation of neuronal excitability and enhanced acetylcholine release.

Pharmacological Profile: A Comparative Overview

While specific preclinical data for this compound (e.g., Ki, EC50) are not widely available in the public domain, the pharmacological profiles of other selective 5-HT4 receptor agonists, such as prucalopride and velusetrag, provide a benchmark for the expected in vitro activity.

Table 1: In Vitro Receptor Binding Affinity of Selective 5-HT4 Agonists

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Other Receptors | Reference |

| Prucalopride | Human 5-HT4a | 2.5 | >290-fold vs. human D4, mouse 5-HT3, and human sigma1 | |

| Human 5-HT4b | 7.9 | |||

| Velusetrag | Human 5-HT4 | Potent (specific value not stated) | >500-fold vs. other 5-HT receptors | |

| TD-8954 | Human 5-HT4(c) | 0.4 | >2,000-fold vs. other 5-HT and non-5-HT receptors |

Table 2: In Vitro Functional Potency of Selective 5-HT4 Agonists

| Compound | Assay | Potency (EC50 or pEC50) | Efficacy | Reference |

| Prucalopride | Guinea Pig Colon Contraction | pEC50 = 7.48 | Full Agonist | |

| Rat Esophagus Relaxation | pEC50 = 7.81 | Full Agonist | ||

| Velusetrag | Human/Rodent GI Tissue | pEC50 = 8.3 | High Intrinsic Activity | |

| TD-8954 | cAMP Elevation (HEK-293 cells) | pEC50 = 9.3 | Full Agonist | |

| Guinea Pig Colon Contraction | pEC50 = 8.6 | Full Agonist |

Key Experimental Protocols

The characterization of a selective 5-HT4 receptor agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and prokinetic effects.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK-293 or CHO) stably expressing the human 5-HT4 receptor.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]GR113808) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50) and efficacy.

Detailed Methodology:

-

Cell Culture: Cells expressing the 5-HT4 receptor are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with various concentrations of the test agonist (this compound) for a defined period.

-

Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.

In Vivo Models of Gastrointestinal Motility

Animal models are used to assess the prokinetic effects of a compound in a physiological setting.

Gastric Emptying Studies:

-

Methodology: A non-absorbable marker (e.g., phenol red or a radiolabeled tracer) is administered orally to fasted animals (e.g., rats or mice) along with a test meal. The test compound or vehicle is administered prior to the meal. At a specific time point, the animals are euthanized, and the amount of marker remaining in the stomach is quantified. The percentage of gastric emptying is calculated by comparing the amount of marker remaining in the stomach of treated animals to that of control animals.

Colonic Transit Studies:

-

Methodology: A marker is introduced into the colon, either surgically or via a catheter. The progression of the marker along the colon is monitored over time, often by observing the expulsion of the marker or by quantifying its distribution in different segments of the colon at the end of the experiment. The effect of the test compound on the rate of colonic transit is then assessed.

Clinical Development and Outcomes of this compound

This compound was advanced into clinical trials to evaluate its efficacy and safety in patients with gastroparesis and GERD.

Table 3: Overview of this compound Clinical Trials

| Indication | Phase | Dosing Regimen | Primary Outcome | Key Finding | Reference |

| Gastroparesis | II | 0.02, 0.1, and 0.5 mg t.i.d. for 4 weeks | Improvement in gastroparesis symptoms and gastric emptying rate | No significant improvement in symptoms or gastric emptying compared to placebo. | |

| GERD | IIb | 0.1, 0.5, and 2.0 mg t.i.d. for 8 weeks | Weekly percentage of regurgitation-free days | No more effective than placebo in controlling regurgitation. | |

| GERD | II | 0.5 mg t.i.d. for 4 weeks | Change in reflux parameters | No clear differences in reflux parameters between the this compound and placebo groups. |

Despite a favorable safety and tolerability profile, clinical studies consistently showed that this compound was not more effective than placebo in improving the symptoms of gastroparesis or GERD. Consequently, the clinical development of this compound was discontinued.

Conclusion

This compound is a highly selective 5-HT4 receptor agonist that, despite a strong preclinical rationale, failed to demonstrate clinical efficacy in patients with gastrointestinal motility disorders. This technical guide has outlined the core pharmacological principles of this drug class, including the mechanism of action, signaling pathways, and essential experimental methodologies for characterization. While this compound itself did not reach the market, the pursuit of selective 5-HT4 receptor agonists continues to be a promising therapeutic strategy for the treatment of conditions such as chronic constipation, where other agents like prucalopride have shown success. The challenges encountered with this compound underscore the complexities of translating in vitro and preclinical findings into clinical benefit for functional gastrointestinal disorders. Future research in this area will likely focus on optimizing drug delivery, patient selection, and understanding the nuanced pathophysiology of these conditions.

References

Preclinical Pharmacology of Revexepride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride (SSP-002358) is a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist that was investigated for the treatment of gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD) and gastroparesis. As a prokinetic agent, its mechanism of action centers on the stimulation of acetylcholine release in the myenteric plexus, thereby enhancing gastrointestinal motility. While clinical development was ultimately halted, this document synthesizes the available preclinical and early clinical pharmacological data to provide a comprehensive technical overview for the scientific community. Due to the discontinuation of its development, a significant portion of the detailed preclinical data from in vitro binding and functional assays, as well as in vivo animal efficacy studies, remains unpublished. This whitepaper presents the publicly available information, including its mechanism of action, in vitro metabolic interaction, and human pharmacokinetic profile, supplemented with representative experimental protocols and signaling pathway diagrams.

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis and GERD, represent a significant clinical challenge, often characterized by symptoms like nausea, vomiting, bloating, and heartburn.[1][2] Prokinetic agents aim to improve the transit of content through the GI tract. The 5-HT4 receptor, a G-protein coupled receptor located on neurons in the myenteric plexus, is a key target for prokinetic drugs.[3][4] Agonism at this receptor enhances the release of acetylcholine, a primary neurotransmitter stimulating smooth muscle contraction and coordinated motility in the gut.[3]

This compound was developed as a novel, highly selective 5-HT4 receptor agonist to address the need for effective and well-tolerated prokinetic therapies. It was shown to accelerate gastric emptying in animal models and healthy humans, though specific preclinical data were not made publicly available. Despite a promising mechanism, this compound failed to demonstrate significant efficacy over placebo in Phase II clinical trials for GERD and gastroparesis, leading to the cessation of its development.

Mechanism of Action

This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptor on enteric neurons. The binding of this compound to the 5-HT4 receptor initiates a downstream signaling cascade that results in enhanced gastrointestinal motility.

Signaling Pathway

The activation of the 5-HT4 receptor by an agonist like this compound stimulates the Gs alpha subunit of its associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to facilitate the release of acetylcholine (ACh) from presynaptic nerve terminals in the myenteric plexus. The increased availability of ACh in the neuromuscular junction leads to the stimulation of muscarinic receptors on smooth muscle cells, promoting contraction and enhancing coordinated peristalsis, which can accelerate gastric emptying.

Preclinical Pharmacology

Detailed preclinical data on the binding affinity and functional potency of this compound are scarce in the public domain. The primary literature frequently refers to this information as "unpublished data."

In Vitro Data

This compound is described as a "highly selective" 5-HT4 receptor agonist, implying that its affinity for the 5-HT4 receptor is substantially greater than for other receptor types. However, specific binding constants (e.g., Ki, Kd) from radioligand binding assays or functional potency metrics (e.g., EC50, Emax) from in vitro functional assays have not been publicly reported.

The only available quantitative in vitro data pertains to its interaction with metabolic enzymes. Studies have shown that this compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and can act as a direct inhibitor of this enzyme.

Table 1: In Vitro Metabolic Interaction of this compound

| Parameter | Enzyme | Value | Source |

|---|---|---|---|

| IC50 | Human CYP3A4 | 16-49 µM |

IC50: Half maximal inhibitory concentration.

In Vivo Data & Experimental Protocols

This compound has been reported to accelerate gastric emptying in animal models. However, specific protocols and quantitative results from these studies are not detailed in published literature. To provide context, a common methodology for assessing gastric emptying in preclinical rodent models is the phenol red meal assay.

General Experimental Protocol: Gastric Emptying (Phenol Red Assay) in Rats

This protocol is a representative example and not the specific, unpublished protocol used for this compound.

-

Animal Preparation: Male Wistar rats are typically used. The animals are fasted for a standardized period (e.g., 18 hours) before the experiment to ensure an empty stomach, with water provided ad libitum.

-

Drug Administration: Animals are divided into vehicle control and treatment groups. This compound, dissolved in an appropriate vehicle, would be administered orally (p.o.) or intraperitoneally (i.p.) at various doses at a set time before the test meal.

-

Test Meal Administration: A non-absorbable marker, such as phenol red (e.g., 0.5 mg/mL in a 5% glucose solution), is administered orally as a liquid test meal.

-

Stomach Excision: After a predetermined time (e.g., 20-30 minutes), the animals are euthanized. The stomach is surgically exposed, clamped at the pylorus and cardia, and carefully excised.

-

Quantification:

-

The entire stomach is homogenized in a known volume of NaOH, which lyses the tissue and develops the color of the phenol red.

-

The homogenate is centrifuged, and trichloroacetic acid is added to the supernatant to precipitate proteins.

-

The absorbance of the final supernatant is measured using a spectrophotometer.

-

The amount of phenol red remaining in the stomach is calculated by comparing the absorbance to a standard curve.

-

-

Calculation: Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to the total amount initially administered.

Human Pharmacokinetics

While this document focuses on preclinical pharmacology, the most comprehensive quantitative data available for this compound comes from Phase I clinical trials. These studies provide valuable insight into the drug's behavior that would have informed later-stage preclinical and clinical development.

A study in healthy male participants receiving a single 2 mg oral dose of [14C]this compound provided detailed pharmacokinetic parameters. The drug was found to be rapidly absorbed with significant excretion in both urine and feces.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Humans (Single 2 mg Oral Dose)

| Parameter | Description | Mean ± SD | Unit |

|---|---|---|---|

| Tmax | Time to reach maximum plasma concentration | 1.75 ± 1.17 | hours |

| Cmax | Maximum plasma concentration | Not reported in ng/mL | - |

| AUC0-∞ | Area under the plasma concentration-time curve | Not reported in ng·h/mL | - |

| t1/2 | Apparent terminal phase half-life | 11.0 ± 2.38 | hours |

| CL/F | Apparent total plasma clearance | 49.8 ± 15.2 | L/h |

| Vz/F | Apparent volume of distribution | 828 ± 118 | L |

| CLR | Apparent renal clearance | 8.6 | L/h |

| Urinary Excretion | % of administered dose excreted in urine (unchanged) | 18.3 | % |

| Fecal Excretion | % of total radioactivity recovered in feces | 57.3 | % |

Data sourced from a Phase I microtracer study. Absolute Cmax and AUC values for the 2mg dose were not provided in the source document, though a separate study with a 1mg dose reported a Cmax of 3.89 ng/mL and an AUC0-∞ of 23.3 ng·h/mL.

Conclusion

This compound is a selective 5-HT4 receptor agonist with a clear prokinetic mechanism of action, centered on the potentiation of cholinergic signaling in the enteric nervous system. The available data from human pharmacokinetic studies demonstrate that it is rapidly absorbed and has a half-life of approximately 11 hours. However, a significant gap exists in the publicly available preclinical data, with specific binding affinities, in vitro functional potencies, and in vivo efficacy data remaining unpublished. The only notable in vitro finding is a moderate inhibitory effect on the metabolic enzyme CYP3A4. The lack of compelling efficacy in Phase II clinical trials led to the discontinuation of its development. This technical summary provides an overview based on the accessible scientific literature, highlighting the compound's proposed mechanism and established pharmacokinetic profile.

References

- 1. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ujms.net [ujms.net]

- 3. researchgate.net [researchgate.net]

- 4. Association between a selective 5-HT4 receptor agonist and incidence of major depressive disorder: emulated target trial - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Studies on Revexepride for Gastroparesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Revexepride, a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, has been investigated as a potential prokinetic agent for the treatment of gastroparesis. The rationale for its use lies in the established role of 5-HT4 receptor activation in enhancing gastrointestinal motility. This technical guide provides an in-depth overview of the core investigational studies on this compound for gastroparesis, detailing its mechanism of action, clinical trial methodologies, and key findings. While a pilot Phase II clinical trial in patients with symptoms suggestive of gastroparesis did not demonstrate efficacy over placebo, the data from this and other studies in related conditions provide valuable insights for the drug development community. This document summarizes the available quantitative data, outlines experimental protocols, and visualizes the key pathways and workflows.

Mechanism of Action: 5-HT4 Receptor Agonism

This compound's prokinetic effects are mediated through its agonist activity at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT4 receptor on myenteric neurons initiates a signaling cascade that ultimately leads to the release of acetylcholine (ACh), a key neurotransmitter in promoting gastrointestinal motility.

Signaling Pathway

The activation of the 5-HT4 receptor by this compound triggers the following intracellular events:

-

G-Protein Activation: The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Enhanced Acetylcholine Release: PKA, in turn, phosphorylates downstream targets that facilitate the release of acetylcholine from cholinergic nerve terminals in the myenteric plexus.

-

Increased Gastrointestinal Motility: The increased availability of acetylcholine at the neuromuscular junction of the gastrointestinal tract enhances smooth muscle contraction, thereby accelerating gastric emptying and intestinal transit.

The following diagram illustrates this signaling pathway:

Clinical Investigational Studies

Phase II Pilot Study in Gastroparesis (EudraCT: 2007-004997-23)

A Phase II, exploratory, double-blind, randomized, placebo-controlled pilot trial was conducted to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in patients with symptoms suggestive of gastroparesis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 80 participants (both diabetic and non-diabetic) with upper gastrointestinal symptoms suggestive of gastroparesis.

-

Intervention: Participants were randomized to one of four treatment groups:

-

This compound 0.02 mg three times daily (t.i.d.)

-

This compound 0.1 mg t.i.d.

-

This compound 0.5 mg t.i.d.

-

Placebo t.i.d.

-

-

Treatment Duration: 4 weeks.

-

Primary Endpoints:

-

Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total score.

-

Change from baseline in gastric emptying rate.

-

-

Secondary Endpoints:

-

Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).

-

Quality of life questionnaires.

-

Meal-related symptom scores.

-

Safety and tolerability.

-

-

Assessment Methods:

-

Symptom Assessment: GCSI and PAGI-SYM were used to assess symptom severity at baseline, week 2, and week 4.

-

Gastric Emptying: The ¹³C-octanoic acid breath test was used to measure the rate of gastric emptying.

-

The following diagram outlines the experimental workflow of this clinical trial:

The study found that four weeks of treatment with this compound did not lead to a significant improvement in symptoms or gastric emptying compared to placebo. While detailed numerical data from the publication are limited, the key outcomes are summarized below.

Table 1: Efficacy Outcomes of the Phase II Gastroparesis Pilot Study

| Outcome Measure | Placebo | This compound (0.02 mg) | This compound (0.1 mg) | This compound (0.5 mg) |

| Change in GCSI Score | Improvement noted | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |

| Change in PAGI-SYM Score | Improvement noted | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |

| Gastric Emptying Rate | No significant change | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |

| Quality of Life | Improved | Similar improvement across all groups | Similar improvement across all groups | Similar improvement across all groups |

This compound was reported to be generally safe and well-tolerated.

Studies in Other Indications and Pharmacokinetics

While not directly in a gastroparesis population, clinical trials of this compound in patients with gastroesophageal reflux disease (GERD) provide additional data on its safety and pharmacokinetics.

A Phase I study in healthy male volunteers provided the following pharmacokinetic parameters for this compound.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Plasma Half-life (t½) | ~11 hours |

| Absorption | Rapidly absorbed with good oral absorption |

| Excretion | Urine (~38.2%) and Feces (~57.3%) |

| Renal Clearance (CLR) | 8.6 L/h (suggesting some active secretion) |

Detailed Experimental Methodologies

Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a patient-reported outcome measure designed to assess the severity of symptoms associated with gastroparesis. It consists of nine items that are grouped into three subscales:

-

Post-prandial fullness/early satiety (4 items)

-

Nausea/vomiting (3 items)

-

Bloating (2 items)

Patients rate the severity of each symptom over the past two weeks on a scale from 0 (none) to 5 (very severe). The total GCSI score is the average of the scores for the three subscales.

¹³C-Octanoic Acid Breath Test

This non-invasive test measures the rate of solid-phase gastric emptying.

-

Procedure:

-

The patient fasts overnight.

-

A baseline breath sample is collected.

-

The patient consumes a standardized meal (e.g., a scrambled egg) containing a known amount of ¹³C-octanoic acid.

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

-

-

Principle:

-

¹³C-octanoic acid is bound to the solid component of the meal.

-

Upon entering the small intestine, it is rapidly absorbed and metabolized in the liver, producing ¹³CO₂.

-

The rate of appearance of ¹³CO₂ in the breath reflects the rate at which the stomach empties the solid meal.

-

Conclusion and Future Directions

The available clinical trial data indicate that this compound, at the doses tested, did not demonstrate a significant therapeutic benefit over placebo for the symptoms of gastroparesis or for accelerating gastric emptying in a mixed population of patients. Despite a sound mechanistic rationale, the translation from preclinical promise to clinical efficacy was not observed in this pilot study. The agent was, however, found to be safe and well-tolerated.

For future research in the development of 5-HT4 agonists for gastroparesis, several factors could be considered:

-

Patient Selection: Future studies might benefit from more stringent patient selection criteria, potentially focusing on subgroups of gastroparesis patients with specific underlying pathophysiologies that may be more responsive to 5-HT4 agonism.

-

Dosing Regimen: While a range of doses was explored, further dose-ranging studies could be considered, although the lack of a dose-response relationship in the GERD trials may temper expectations.

-

Combination Therapies: The potential for synergistic effects with other therapeutic agents could be explored.

The clinical development of this compound for GERD has been discontinued. The findings from the gastroparesis pilot trial, though not positive, contribute to the body of knowledge on the therapeutic potential and challenges of 5-HT4 receptor agonists in the management of gastrointestinal motility disorders.

Revexepride and its Influence on Esophageal Sphincter Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride is a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist investigated for its prokinetic properties in the management of gastroesophageal reflux disease (GERD) and gastroparesis. The therapeutic rationale for using a 5-HT4 agonist in these conditions is based on the potential to enhance esophageal motility, increase lower esophageal sphincter (LES) pressure, and accelerate gastric emptying. However, clinical trial data on this compound have not consistently demonstrated a significant effect on esophageal sphincter function or reflux parameters when compared to placebo. This technical guide provides a comprehensive review of the available evidence on this compound's effects on the esophageal sphincter, its mechanism of action, and the methodologies used in its clinical evaluation.

Introduction: The Role of 5-HT4 Receptor Agonists in Esophageal Function

The 5-HT4 receptor is a G-protein coupled receptor predominantly found on enteric neurons in the gastrointestinal tract.[1][2] Activation of these receptors stimulates the adenylate cyclase/cAMP/protein kinase A pathway, which facilitates the release of acetylcholine from myenteric neurons.[1] This cholinergic stimulation is expected to enhance gastrointestinal motility, including esophageal peristalsis, and improve the function of the gastro-esophageal barrier.[3] Prokinetic agents, like 5-HT4 receptor agonists, are theoretically beneficial in GERD by augmenting esophago–gastric junction pressure, inhibiting transient lower esophageal sphincter relaxations (TLESRs), and improving esophageal clearance and gastric emptying.[3] While other 5-HT4 receptor agonists have shown stimulating effects on esophageal motility and LES pressure, the clinical evidence for this compound in these specific domains remains limited.

Mechanism of Action of this compound

This compound acts as a selective agonist at the 5-HT4 receptor. Its prokinetic effects are mediated through the enhancement of acetylcholine release from presynaptic terminals of myenteric neurons. This increased acetylcholine availability stimulates smooth muscle contraction in the esophagus and stomach, which is anticipated to result in:

-

Increased esophageal peristaltic contractions.

-

Augmented lower esophageal sphincter (LES) pressure.

-

Accelerated gastric emptying.

These actions are intended to reduce the frequency and duration of reflux events.

Signaling Pathway

The activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade within the presynaptic neuron, leading to enhanced acetylcholine release.

References

- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and function of 5-HT4 receptors in the mouse enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized clinical trial: effect of the 5-HT4 receptor agonist this compound on reflux parameters in patients with persistent reflux symptoms despite PPI treatment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Revexepride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride (also known as SSP-002358) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the management of gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD) and gastroparesis. As a member of the benzofuran class of compounds, its mechanism of action centers on the activation of 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on neurons in the enteric nervous system. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional potency, and the downstream signaling pathways it modulates. While specific quantitative preclinical data for this compound remains largely unpublished in peer-reviewed literature, this document synthesizes available information and presents representative data from other selective 5-HT4 agonists to illustrate the expected pharmacological profile. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and understanding of this class of compounds.

Introduction

Gastrointestinal motility is a complex, coordinated process essential for digestion and nutrient absorption. Dysregulation of this process can lead to a variety of debilitating conditions. The serotonin 5-HT4 receptor has emerged as a key therapeutic target for enhancing gastrointestinal motility. Activation of these receptors on enteric neurons potentiates the release of acetylcholine, a primary excitatory neurotransmitter in the gut, thereby stimulating peristalsis and accelerating gastrointestinal transit.

This compound was developed as a selective 5-HT4 receptor agonist with the aim of providing a prokinetic therapeutic option with a favorable safety profile, particularly concerning cardiovascular effects that were associated with earlier, less selective agents. A thorough in vitro characterization is fundamental to understanding the pharmacological properties of a drug candidate like this compound, providing insights into its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound (e.g., this compound). The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Binding Affinity of a Selective 5-HT4 Agonist (Prucalopride)

| Receptor | Ligand | Ki (nM) |

| Human 5-HT4 | Prucalopride | 2.5 |

This data is for Prucalopride and is intended to be representative of a selective 5-HT4 agonist.

Functional Activity

Functional assays are essential to characterize the cellular response following receptor binding. For 5-HT4 receptor agonists, two primary in vitro functional assays are commonly employed: cAMP (cyclic adenosine monophosphate) assays and GTPγS (guanosine 5'-O-[gamma-thio]triphosphate) binding assays. These assays provide a measure of the agonist's potency (EC50 - the concentration that elicits 50% of the maximal response) and efficacy (Emax - the maximum response).

cAMP Functional Assay

The 5-HT4 receptor is coupled to the Gs alpha subunit of the G-protein complex. Agonist binding to the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP. Therefore, measuring the intracellular accumulation of cAMP is a direct indicator of 5-HT4 receptor activation.

Table 2: Representative Functional Potency of a Selective 5-HT4 Agonist (Velusetrag) in a cAMP Assay

| Assay | Compound | pEC50 |

| cAMP Assay (Human 5-HT4R) | Velusetrag | 8.3 |

This data is for Velusetrag and is intended to be representative of a selective 5-HT4 agonist. pEC50 is the negative logarithm of the EC50 value.

GTPγS Binding Assay

The GTPγS binding assay is another functional assay that measures the initial step of G-protein activation. Upon agonist binding to the GPCR, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this exchange as a measure of receptor activation. This assay is particularly useful for studying Gi/o-coupled receptors but can also be adapted for Gs-coupled receptors.

Selectivity Profile

The selectivity of a drug is a critical determinant of its safety profile. This compound is described as a "highly selective" 5-HT4 receptor agonist. A comprehensive in vitro selectivity profile would involve screening the compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. Of particular importance for 5-HT4 agonists is the lack of significant activity at the hERG (human Ether-à-go-go-Related Gene) potassium channel, which has been linked to cardiac arrhythmias with older prokinetic agents.

One available in vitro datum for this compound is its inhibitory effect on the cytochrome P450 enzyme CYP3A4, with reported IC50 values in the range of 16-49 μM. This indicates a relatively low potential for clinically significant drug-drug interactions via this pathway at therapeutic concentrations.

Table 3: In Vitro Selectivity Data for this compound

| Target | Assay Type | Value (µM) |

| CYP3A4 | Inhibition | 16-49 (IC50) |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to the 5-HT4 receptor initiates a well-defined intracellular signaling cascade.

Caption: 5-HT4 Receptor Gs Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a radioligand binding assay to determine the Ki of a test compound.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Assay

This diagram illustrates the general steps involved in a cell-based cAMP functional assay.

Caption: cAMP Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay Protocol

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT4 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-GR113808).

-

Increasing concentrations of the unlabeled test compound (this compound) or vehicle for total binding, and a high concentration of a known 5-HT4 antagonist for non-specific binding.

-

Cell membrane preparation.

-

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol (HTRF)

-

Cell Culture and Plating: Cells stably expressing the human 5-HT4 receptor are cultured and seeded into a 384-well assay plate and incubated overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added to each well.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

-

Signal Reading: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and Emax values are determined.

GTPγS Binding Assay Protocol

-

Membrane Preparation: As with the binding assay, cell membranes expressing the 5-HT4 receptor are prepared.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer containing GDP and MgCl2.

-

Increasing concentrations of this compound or vehicle.

-

Cell membranes.

-

[35S]GTPγS.

-

-

Incubation: The plate is incubated at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.

-

Filtration and Washing: Similar to the binding assay, the reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.

-

Scintillation Counting: The radioactivity bound to the membranes on the filters is quantified.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax.

Conclusion

This compound is a selective 5-HT4 receptor agonist designed to enhance gastrointestinal motility. Its in vitro characterization, though not extensively published, would follow standard pharmacological principles to establish its binding affinity, functional potency, and selectivity. The data from other selective 5-HT4 agonists suggest that this compound likely possesses high affinity and potent agonist activity at the 5-HT4 receptor, with a favorable selectivity profile. The experimental protocols and workflows detailed in this guide provide a framework for the in vitro evaluation of this compound and other novel 5-HT4 receptor agonists, which are crucial steps in the drug discovery and development process for new prokinetic agents. Further disclosure of the preclinical data for this compound would be beneficial for a more complete understanding of its pharmacological profile.

Revexepride: An Exploration of Therapeutic Potential Beyond Gastroesophageal Reflux Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Revexepride, a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, was initially developed for the treatment of gastroesophageal reflux disease (GERD). Its prokinetic properties, stemming from the enhancement of acetylcholine release in the myenteric plexus, suggested a broader therapeutic potential for disorders characterized by impaired gastrointestinal motility. This technical guide provides an in-depth review of the scientific and clinical exploration of this compound's applications beyond GERD, with a primary focus on its investigation for gastroparesis. This document details the pharmacological profile of this compound, its mechanism of action, and a comprehensive summary of the clinical trial data. Methodologies for key clinical assessments are provided, and the underlying signaling pathways are visualized. While preclinical studies in animal models have been alluded to in the literature, specific quantitative data and detailed protocols are not extensively available in the public domain. Consequently, this guide focuses on the robust clinical data generated in human trials.

Introduction to this compound and its Mechanism of Action

This compound is a benzofuran derivative that acts as a potent and highly selective agonist of the 5-HT4 receptor.[1] The activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the gastrointestinal tract, this signaling cascade enhances the release of acetylcholine from enteric neurons. The increased availability of acetylcholine at the neuromuscular junction of the gut wall results in augmented smooth muscle contraction and a coordinated prokinetic effect, accelerating gastrointestinal transit.[2] This mechanism of action formed the basis for its development in GERD and its exploration in other motility disorders.

The 5-HT4 Receptor Signaling Pathway

The prokinetic effects of this compound are initiated by its binding to the 5-HT4 receptor on presynaptic terminals of cholinergic neurons in the myenteric plexus. This interaction triggers a downstream signaling cascade, as illustrated in the diagram below.

Potential Therapeutic Application in Gastroparesis

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating.[3] Given this compound's prokinetic mechanism, it was hypothesized to be a promising therapeutic agent for this condition.

Clinical Investigation in Gastroparesis

A Phase II, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with symptoms suggestive of gastroparesis.[3]

-

Study Design: A multicenter, randomized, stratified, placebo-controlled, double-blind, parallel-group, repeated-dose trial.[3]

-

Participants: 80 patients (both diabetic and non-diabetic) with upper gastrointestinal symptoms suggestive of gastroparesis.

-

Intervention: Patients were randomized to one of four treatment groups:

-

This compound 0.02 mg three times daily (t.i.d.)

-

This compound 0.1 mg t.i.d.

-

This compound 0.5 mg t.i.d.

-

Placebo t.i.d. The duration of treatment was 4 weeks.

-

-

Primary Efficacy Endpoints:

-

Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI).

-

Change from baseline in the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).

-

-

Secondary Efficacy Endpoints:

-

Change from baseline in gastric emptying rate, assessed by the 13C-octanoic acid breath test.

-

Change from baseline in quality of life questionnaires.

-

-

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

The 13C-octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.

-

Patient Preparation: Patients are required to fast overnight for at least 8 hours.

-

Test Meal: A standardized meal is consumed, typically consisting of a scrambled egg containing 100 mg of 13C-octanoic acid, two slices of white bread, and 150 mL of water. The meal is to be consumed within 10 minutes.

-

Breath Sample Collection: A baseline breath sample is collected before the meal. Subsequent breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours post-meal.

-

Analysis: The ratio of 13CO2 to 12CO2 in the expired air is measured using isotope ratio mass spectrometry. The rate of 13CO2 excretion is proportional to the rate of gastric emptying.

-

Data Interpretation: The data is used to calculate the gastric half-emptying time (t1/2).

Clinical Trial Results and Conclusions

The clinical trial in patients with symptoms suggestive of gastroparesis did not demonstrate a significant therapeutic benefit of this compound over placebo.

Table 1: Summary of Efficacy Outcomes in the Phase II Gastroparesis Trial

| Endpoint | This compound (0.02, 0.1, 0.5 mg t.i.d.) | Placebo | p-value |

| Change in GCSI Score | Decrease in symptoms | Decrease in symptoms | Not statistically significant |

| Change in PAGI-SYM Score | Decrease in symptoms | Decrease in symptoms | Not statistically significant |

| Gastric Emptying Rate (t1/2) | No significant change from baseline | No significant change from baseline | Not statistically significant |

Key Findings:

-

Symptom scores (GCSI and PAGI-SYM) decreased in all treatment groups, including placebo, with no statistically significant difference between this compound and placebo.

-

There were no significant differences in the rate of gastric emptying between any of the this compound dose groups and the placebo group.

-

This compound was generally safe and well-tolerated.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

Pharmacokinetic data from clinical trials in healthy volunteers and patients are summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Elimination Half-life (t1/2) | ~11 hours |

| Metabolism | Primarily by CYP3A4 (99.9%) with a minor contribution from CYP2D6 (0.1%) |

Metabolism

In vitro studies have shown that this compound is extensively metabolized by the cytochrome P450 system, with CYP3A4 being the primary enzyme responsible for its clearance. This compound has also been shown to be a potential inducer of CYP3A4 and exhibits direct inhibition of this enzyme in vitro with IC50 values ranging from 16-49 μM.

Safety and Tolerability

Across clinical trials for both GERD and gastroparesis, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events were dose-dependent and included diarrhea, headache, abdominal pain, and nausea. No major safety concerns were identified in these studies.

Discussion and Future Perspectives

The exploration of this compound for gastroparesis, while mechanistically plausible, did not translate into clinical efficacy. The significant placebo response observed in the gastroparesis trial highlights the challenges in conducting clinical research in this patient population. The lack of a discernible effect on gastric emptying, the primary physiological deficit in gastroparesis, further underscores the negative findings.

While the clinical development of this compound for indications beyond GERD appears to have stalled based on the available data, the high selectivity for the 5-HT4 receptor represents a desirable characteristic for a prokinetic agent, potentially avoiding the off-target effects seen with older, less selective drugs.

Future research into selective 5-HT4 agonists could explore:

-

Different Patient Populations: Investigating efficacy in more specific subpopulations of patients with gastroparesis or other motility disorders.

-

Alternative Dosing Regimens: Exploring different doses or dosing schedules.

-

Combination Therapies: Assessing the potential for synergistic effects when combined with other therapeutic agents.

-

Novel Indications: Preclinical investigation into other potential applications where enhanced gastrointestinal motility may be beneficial.

Conclusion

This compound, a selective 5-HT4 receptor agonist, has been investigated for its therapeutic potential beyond GERD, most notably for gastroparesis. Despite a strong mechanistic rationale, clinical trials failed to demonstrate a significant improvement in symptoms or gastric emptying compared to placebo. The drug was found to be safe and well-tolerated. This technical guide has summarized the available clinical data and experimental methodologies. The lack of detailed, publicly available preclinical data limits a more comprehensive understanding of this compound's pharmacological profile. Future development in the field of selective 5-HT4 agonists will require robust preclinical evidence to guide the selection of patient populations and design of clinical trials for novel therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Randomized clinical trial: effect of the 5-HT4 receptor agonist this compound on reflux parameters in patients with persistent reflux symptoms despite PPI treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized clinical trial: a controlled pilot trial of the 5-HT4 receptor agonist this compound in patients with symptoms suggestive of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Revexepride In Vitro Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a potent and highly selective agonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. As a prokinetic agent, it has been investigated for its therapeutic potential in gastrointestinal motility disorders. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Additionally, evidence suggests that 5-HT4 receptor activation can also engage G-protein independent signaling pathways, such as the Src-mediated activation of the extracellular signal-regulated kinase (ERK) cascade.

These application notes provide detailed protocols for a panel of in vitro functional assays to characterize the pharmacological activity of this compound and other 5-HT4 receptor agonists. The described assays are essential for determining compound potency, efficacy, and potential for biased agonism, which are critical parameters in drug discovery and development.

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling cascades:

-

Canonical Gs-cAMP Pathway: Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, activating the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects.

-

Non-Canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of G-proteins by activating the non-receptor tyrosine kinase Src. Activated Src can then initiate a phosphorylation cascade, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation and activation of ERK1/2. This pathway is implicated in cellular processes such as proliferation and differentiation.

Below are Graphviz diagrams illustrating these signaling pathways and a general experimental workflow for assessing this compound's activity.

Quantitative Data Summary

Table 1: Representative Binding Affinity of a Selective 5-HT4 Receptor Agonist (Prucalopride)

| Receptor Subtype | pKi | Ki (nM) |

| Human 5-HT4a | 8.60 | 2.51 |

| Human 5-HT4b | 8.10 | 7.94 |

Note: Data derived from radioligand binding assays.[1][2]

Table 2: Representative Functional Potency of a Selective 5-HT4 Receptor Agonist (Prucalopride) in Tissue-Based Assays

| Assay | Tissue | Parameter | pEC50 | EC50 (nM) |

| Contraction | Guinea-pig colon | Agonist-induced contraction | 7.48 | 33.11 |

| Relaxation | Rat esophagus | Agonist-induced relaxation | 7.81 | 15.49 |

Note: These assays measure the physiological response downstream of receptor activation and are indicative of functional potency.[1]

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the Gs-cAMP signaling pathway. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP conjugate (donor) for binding to an anti-cAMP antibody labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP produced in response to this compound will displace the labeled cAMP, leading to a decrease in the FRET signal.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound and reference 5-HT4 agonists/antagonists.

-

HTRF cAMP assay kit (containing labeled cAMP and anti-cAMP antibody).

-

384-well white, low-volume microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in assay buffer at the desired concentration (e.g., 2 x 10^5 cells/mL).

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound and reference compounds in assay buffer containing a PDE inhibitor.

-

-

Assay Procedure:

-

Dispense 5 µL of cell suspension into each well of the 384-well plate.

-

Add 5 µL of the compound dilutions to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of the HTRF cAMP donor conjugate followed by 5 µL of the HTRF anti-cAMP acceptor antibody to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the ratio of the acceptor to donor fluorescence and normalize the data.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT4 receptor, a key event in receptor desensitization and G-protein independent signaling. The PathHunter® β-arrestin assay is a widely used platform.

Principle: This assay utilizes enzyme fragment complementation (EFC). The 5-HT4 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Materials:

-

PathHunter® cell line co-expressing the ProLink-tagged 5-HT4 receptor and Enzyme Acceptor-tagged β-arrestin.

-

Cell plating reagent.

-

This compound and reference compounds.

-

PathHunter® detection reagents (including chemiluminescent substrate).

-

384-well white, solid-bottom microplates.

-

Luminometer plate reader.

Protocol:

-

Cell Plating:

-

Harvest and resuspend the PathHunter® cells in the provided cell plating reagent at the recommended density.

-

Dispense 10 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plate at 37°C in a humidified CO2 incubator overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add 2.5 µL of the compound dilutions to the cells.

-

Incubate at 37°C for 90 minutes.

-

-

Detection:

-

Equilibrate the plate and detection reagents to room temperature.

-

Prepare the detection reagent solution according to the manufacturer's instructions.

-

Add 12.5 µL of the detection reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescence on a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to activate the non-canonical Src-ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Principle: Cells expressing the 5-HT4 receptor are stimulated with this compound. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are detected by specific antibodies using Western blotting. The ratio of p-ERK to total ERK is a measure of pathway activation.

Materials:

-

Cells expressing the 5-HT4 receptor (e.g., HEK293 or neuronal cell lines).

-

Serum-free cell culture medium.

-

This compound, reference compounds, and a positive control (e.g., EGF).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Re-probing:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody to control for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK/total ERK ratio against the this compound concentration to generate a dose-response curve and determine the EC50.

-

Conclusion

The in vitro functional assays described in these application notes provide a robust framework for the pharmacological characterization of this compound and other 5-HT4 receptor agonists. By systematically evaluating the effects on the canonical Gs-cAMP and non-canonical Src-ERK signaling pathways, as well as β-arrestin recruitment, researchers can gain a comprehensive understanding of a compound's potency, efficacy, and potential for functional selectivity. This information is invaluable for guiding lead optimization and candidate selection in drug discovery programs targeting the 5-HT4 receptor.

References